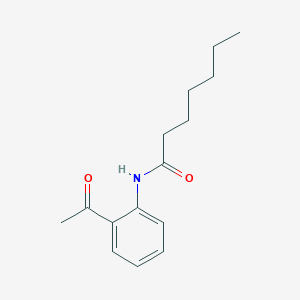

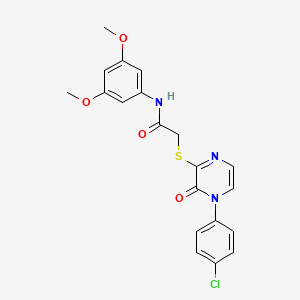

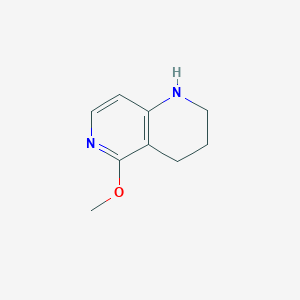

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Memory Enhancement

Li Ming-zhu et al. (2010) synthesized derivatives of 2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate and investigated their effects on memory enhancement in mice. The study found that certain derivatives have the effect of improving memory ability, indicating potential applications in cognitive disorders or enhancement of memory functions Li Ming-zhu, 2010.

Catalysis in Organic Synthesis

Öznur Doğan Ulu et al. (2017) explored the use of N-heterocyclic carbene precursors, related to the structure of 2-Morpholinoethyl derivatives, in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes. This research demonstrates the compound's relevance in facilitating organic synthesis reactions, highlighting its potential in the development of new synthetic methodologies Öznur Doğan Ulu et al., 2017.

Photodynamic Therapy

M. Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines and evaluated their potential as agents for photodynamic therapy, particularly against cancer cell lines. The study found that these derivatives exhibit promising singlet oxygen production and cytotoxic activity, especially against prostate and malignant melanoma cells under irradiation, suggesting their utility in cancer treatment M. Kucińska et al., 2015.

Corrosion Inhibition

Mriganka Das et al. (2017) investigated the synthesis of Cd(II) Schiff base complexes, including those with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel. This research highlights the application of such compounds in materials science, particularly in protecting metals from corrosion, which has significant industrial implications Mriganka Das et al., 2017.

Educational Applications in Organic Chemistry

Jonathan M. Withey et al. (2015) described an educational application where COMU, related to 2-Morpholinoethyl derivatives, was used in an undergraduate organic chemistry course to teach amide bond formation. This not only illustrates the compound's role in synthesizing DEET but also its utility as an educational tool in organic chemistry Jonathan M. Withey et al., 2015.

Mecanismo De Acción

Target of Action

It is known that this compound is a precursor molecule of monomethyl fumarate in the body .

Mode of Action

The compound, also known as Diroximel Fumarate or ALKS-8700, is used in a delayed-release formulation as a precursor molecule of monomethyl fumarate . Once inside the body, it is rapidly and effectively converted to monomethyl fumarate .

Pharmacokinetics

It is known that the compound is rapidly and effectively converted to monomethyl fumarate in the body This suggests that it may have good bioavailability

Action Environment

It is known that the compound should be stored in a freezer under an inert atmosphere This suggests that temperature and atmospheric conditions may affect its stability

Propiedades

IUPAC Name |

2-morpholin-4-ylethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c19-13-1-2-14(20)18(13)7-11-22-8-3-16-15(21)24-12-6-17-4-9-23-10-5-17/h1-12H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXERPPRQUNNZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)OCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961716.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)